molecular formula C15H26N2O4S2 B12701478 Thiosulfuric acid, S-(2-((3-(3-hydroxytricyclo(3.3.1.1(sup 3,7))dec-1-yl)propyl)amino)-2-iminoethyl) ester, dihydrate CAS No. 128487-68-3

Thiosulfuric acid, S-(2-((3-(3-hydroxytricyclo(3.3.1.1(sup 3,7))dec-1-yl)propyl)amino)-2-iminoethyl) ester, dihydrate

Cat. No.: B12701478
CAS No.: 128487-68-3
M. Wt: 362.5 g/mol
InChI Key: NCYZLBPMMAGEIA-UHFFFAOYSA-N
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Description

Thiosulfuric acid, S-(2-((3-(3-hydroxytricyclo(3311(sup 3,7))dec-1-yl)propyl)amino)-2-iminoethyl) ester, dihydrate is a complex organic compound with a unique structureThese are amide derivatives of alpha amino acids, which play significant roles in various biochemical processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Thiosulfuric acid, S-(2-((3-(3-hydroxytricyclo(3311(sup 3,7))dec-1-yl)propyl)amino)-2-iminoethyl) ester, dihydrate involves multiple steps The initial step typically includes the preparation of the tricyclo[331Subsequent steps involve the formation of the amino and imino groups, and finally, the esterification with thiosulfuric acid .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent control of reaction conditions to ensure high yield and purity. The process may include purification steps such as crystallization and recrystallization to obtain the dihydrate form .

Chemical Reactions Analysis

Types of Reactions

Thiosulfuric acid, S-(2-((3-(3-hydroxytricyclo(3.3.1.1(sup 3,7))dec-1-yl)propyl)amino)-2-iminoethyl) ester, dihydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired products .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction may produce amines .

Scientific Research Applications

Thiosulfuric acid, S-(2-((3-(3-hydroxytricyclo(3.3.1.1(sup 3,7))dec-1-yl)propyl)amino)-2-iminoethyl) ester, dihydrate has various scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Studied for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Investigated for its therapeutic potential in treating certain diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Thiosulfuric acid, S-(2-((3-(3-hydroxytricyclo(3.3.1.1(sup 3,7))dec-1-yl)propyl)amino)-2-iminoethyl) ester, dihydrate involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, influencing biochemical reactions and cellular processes. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other alpha amino acid amides and derivatives of tricyclo[3.3.1.1~3,7~]decane. Examples include:

Uniqueness

What sets Thiosulfuric acid, S-(2-((3-(3-hydroxytricyclo(3.3.1.1(sup 3,7))dec-1-yl)propyl)amino)-2-iminoethyl) ester, dihydrate apart is its unique combination of functional groups and its specific structural configuration.

Properties

CAS No.

128487-68-3

Molecular Formula

C15H26N2O4S2

Molecular Weight

362.5 g/mol

IUPAC Name

1-[3-[(1-amino-2-sulfosulfanylethylidene)amino]propyl]-3-hydroxyadamantane

InChI

InChI=1S/C15H26N2O4S2/c16-13(9-22-23(19,20)21)17-3-1-2-14-5-11-4-12(6-14)8-15(18,7-11)10-14/h11-12,18H,1-10H2,(H2,16,17)(H,19,20,21)

InChI Key

NCYZLBPMMAGEIA-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3(CC1CC(C2)(C3)O)CCCN=C(CSS(=O)(=O)O)N

Origin of Product

United States

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